N-{2-[(5-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}-1-benzofuran-2-carboxamide
Description
Properties
Molecular Formula |
C15H13N3O3S |
|---|---|
Molecular Weight |
315.3 g/mol |
IUPAC Name |
N-[2-[(5-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C15H13N3O3S/c1-9-7-17-15(22-9)18-13(19)8-16-14(20)12-6-10-4-2-3-5-11(10)21-12/h2-7H,8H2,1H3,(H,16,20)(H,17,18,19) |
InChI Key |
DVGKQBRTTBSQCA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)CNC(=O)C2=CC3=CC=CC=C3O2 |
Origin of Product |
United States |
Preparation Methods
Stepwise Amidation Approach
This method involves sequential coupling of the benzofuran carboxamide with a glycine linker, followed by thiazole amine attachment.
Step 1: Synthesis of Ethyl 2-Aminoacetate Hydrochloride
Glycine ethyl ester is prepared by esterification of glycine with ethanol in the presence of HCl gas.
Step 2: Formation of Benzofuran-2-carboxamide Intermediate
1-Benzofuran-2-carboxylic acid chloride reacts with ethyl glycinate in dichloromethane (DCM) using triethylamine (Et₃N) as a base to form N-(2-ethoxy-2-oxoethyl)-1-benzofuran-2-carboxamide .
Reaction Conditions :
-
Solvent: DCM
-
Base: Et₃N (2.5 equiv)
-
Temperature: 0–5°C (to minimize side reactions)
Step 3: Coupling with 5-Methyl-1,3-thiazol-2-amine
The ethyl ester intermediate is amidated with 5-methyl-1,3-thiazol-2-amine using a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) in dimethylformamide (DMF).
Optimized Protocol :
-
Dissolve N-(2-ethoxy-2-oxoethyl)-1-benzofuran-2-carboxamide (1.0 equiv) and 5-methyl-1,3-thiazol-2-amine (1.2 equiv) in DMF.
-
Add EDC (1.5 equiv) and HOBt (1.5 equiv).
-
Stir at room temperature for 12–16 hours.
-
Quench with ice water and extract with ethyl acetate.
-
Purify via silica gel chromatography (hexane/ethyl acetate 3:1).
One-Pot Tandem Reaction
A streamlined approach involves in situ activation of the carboxylic acid and sequential coupling.
-
Activation : 1-Benzofuran-2-carboxylic acid is treated with 2-chloro-1-methylpyridinium iodide (CMPI) in N-methylpyrrolidone (NMP) to form the active acylpyridinium intermediate.
-
Ammonolysis : Introduction of ammonia gas generates the primary amide.
-
Thiazole Coupling : Addition of 5-methyl-1,3-thiazol-2-amine and Et₃N facilitates nucleophilic attack, forming the final product.
Advantages :
Characterization and Analytical Data
Spectral Analysis
Chromatographic Purity
Industrial-Scale Considerations
Solvent Selection
Process Optimization
-
Catalyst Recycling : Triethylamine recovery via distillation improves cost-effectiveness.
-
Waste Minimization : Aqueous work-ups replace column chromatography for large-scale batches.
Challenges and Mitigation
Side Reactions
Chemical Reactions Analysis
Types of Reactions
N-{2-[(5-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiazole or benzofuran rings are substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Research has indicated that N-{2-[(5-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}-1-benzofuran-2-carboxamide exhibits significant anticancer properties. Studies have shown that compounds with similar structural motifs can inhibit the proliferation of various cancer cell lines.
Key Findings:
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells and may modulate key signaling pathways involved in cell survival and proliferation.
- Case Study : A study published in Biointerface Research demonstrated that derivatives of benzofuran exhibited IC50 values ranging from 5 to 15 μM against breast cancer cell lines. The study attributed the anticancer activity to the inhibition of the MAPK/ERK pathway, crucial for tumor growth and survival .
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored extensively. Benzofuran derivatives are known to exhibit activity against a range of pathogens.
Key Findings:
- Broad Spectrum Activity : this compound has shown effectiveness against both gram-positive and gram-negative bacteria.
| Compound | Minimum Inhibitory Concentration (MIC) | Target Organism |
|---|---|---|
| Benzofuran derivative A | 8 μg/mL | Mycobacterium tuberculosis |
| Benzofuran derivative B | 3.12 μg/mL | Escherichia coli |
| Benzofuran derivative C | 6.25 μg/mL | Staphylococcus aureus |
Recent studies have highlighted that certain benzofuran compounds can inhibit bacterial growth at very low concentrations, making them promising candidates for further development as antimicrobial agents.
Anti-inflammatory Activity
This compound has also been investigated for its anti-inflammatory properties.
Key Findings:
- Mechanism of Action : The compound may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX)-2, contributing to its therapeutic potential in treating inflammatory diseases.
Research indicates that compounds within this class can reduce oxidative stress and inflammation through various mechanisms including enzyme inhibition and receptor modulation.
Mechanism of Action
The mechanism of action of N-{2-[(5-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}-1-benzofuran-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the nature of the target and the context in which the compound is used.
Comparison with Similar Compounds
Research Findings and Implications
- Synthetic Accessibility: The target compound’s synthesis likely employs amide coupling between benzofuran-2-carboxylic acid and 2-amino-5-methylthiazole derivatives, contrasting with carbohydrazide analogs requiring hydrazine intermediates .
- Stability : The carboxamide group enhances metabolic stability compared to hydrazides or esters in analogs .
- Bioactivity: While filapixant’s purinoreceptor antagonism is well-defined, the target compound’s simpler structure may serve as a lead for optimizing kinase or protease inhibitors, leveraging benzofuran’s π-stacking and thiazole’s hydrogen-bonding capabilities .
Q & A
Q. What in vitro models best predict in vivo efficacy for this compound?
- Methodological Answer :
- 3D Tumor Spheroids : Mimic tumor microenvironment heterogeneity better than monolayer cultures. Use HCT116 colon cancer spheroids for penetration studies .
- Infection Models : Employ macrophage-infected Salmonella assays to assess intracellular antimicrobial activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
